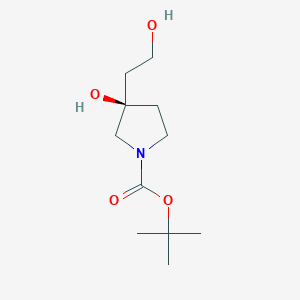![molecular formula C15H10ClFN2OS B2757419 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-63-4](/img/no-structure.png)
7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C15H10ClFN2OS and its molecular weight is 320.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationship (SAR) Studies
A study by Chenard et al. (2001) investigated a series of quinazolin-4-ones to probe the SAR for AMPA receptor inhibition. This work highlighted the importance of the positioning and chemical nature of substituents on the quinazolin-4-one core for modulating biological activity, providing a basis for the development of AMPA receptor antagonists (Chenard et al., 2001).
Anticancer Activity
Noolvi and Patel (2013) synthesized and characterized novel quinazoline derivatives, including structures related to 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one. These compounds showed remarkable activity against CNS SNB-75 cancer cell lines, underlining their potential as frameworks for antitumor agents (Noolvi & Patel, 2013).
Chemical Synthesis and Optimization
Kut, Onysko, and Lendel (2020) described the synthesis of functionalized quinazolinones via intramolecular electrophilic cyclization, demonstrating the versatility of quinazolinone derivatives in chemical synthesis and the potential for generating diverse biologically relevant molecules (Kut et al., 2020).
Anti-inflammatory Activity
Sun et al. (2019) synthesized fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives and evaluated their anti-inflammatory activity. This study showcases the application of quinazolinone derivatives in probing the mechanisms underlying inflammation and developing potential anti-inflammatory agents (Sun et al., 2019).
Antibacterial Evaluation
Geesi et al. (2020) reported on the synthesis, antibacterial evaluation, and detailed structural analysis of a novel quinazolin-4(3H)-one derivative. Their work contributes to the understanding of the structure-function relationships in quinazolinones and their potential as antibacterial agents (Geesi et al., 2020).
Imaging and Diagnostic Applications
Holt et al. (2006) synthesized [11C]gefitinib, a quinazoline derivative, for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with positron emission tomography (PET), demonstrating the utility of quinazolinone derivatives in biomedical imaging and cancer diagnostics (Holt et al., 2006).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sulfur and chlorination.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sulfur", "Chlorine gas" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form 7-chloro-3-[(4-fluorophenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: Sulfur is added to the reaction mixture and the resulting mixture is heated to form 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Chlorine gas is bubbled through the reaction mixture to chlorinate the compound and form the final product, '7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |
Numéro CAS |
422526-63-4 |
Formule moléculaire |
C15H10ClFN2OS |
Poids moléculaire |
320.77 |
Nom IUPAC |
7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2OS/c16-10-3-6-12-13(7-10)18-15(21)19(14(12)20)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21) |
Clé InChI |
MTAGHPPQGGJQDL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2757338.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2757339.png)
![7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2757340.png)
![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)
![3-amino-N-(3-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2757345.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2757346.png)
![5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2757348.png)

![1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B2757356.png)
![N-ethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2757358.png)
![N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2757359.png)
